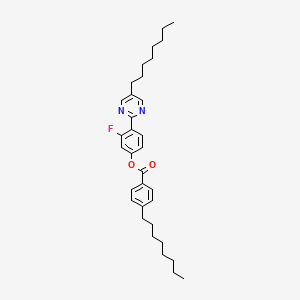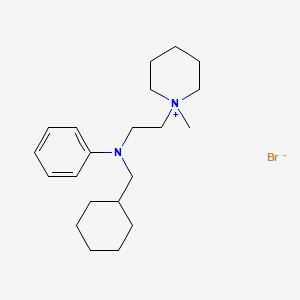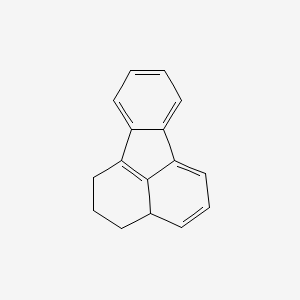![molecular formula C16H18N2OS B14339309 (2E)-2-{[4-(Diethylamino)phenyl]imino}-1-(thiophen-2-yl)ethan-1-one CAS No. 95263-58-4](/img/structure/B14339309.png)
(2E)-2-{[4-(Diethylamino)phenyl]imino}-1-(thiophen-2-yl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-2-{[4-(Diethylamino)phenyl]imino}-1-(thiophen-2-yl)ethan-1-one is a chemical compound known for its unique structure and potential applications in various fields. This compound features a diethylamino group attached to a phenyl ring, which is further connected to an imino group and a thiophene ring. The presence of these functional groups makes it an interesting subject for chemical research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-{[4-(Diethylamino)phenyl]imino}-1-(thiophen-2-yl)ethan-1-one typically involves the condensation of 4-(diethylamino)benzaldehyde with thiophene-2-carbaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting product is then purified using column chromatography to obtain the desired compound in high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration can further improve the yield and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
(2E)-2-{[4-(Diethylamino)phenyl]imino}-1-(thiophen-2-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the diethylamino group.
Applications De Recherche Scientifique
(2E)-2-{[4-(Diethylamino)phenyl]imino}-1-(thiophen-2-yl)ethan-1-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of (2E)-2-{[4-(Diethylamino)phenyl]imino}-1-(thiophen-2-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the diethylamino and thiophene groups can influence the compound’s binding affinity and specificity, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2E)-2-{[4-(Dimethylamino)phenyl]imino}-1-(thiophen-2-yl)ethan-1-one
- (2E)-2-{[4-(Pyrrolidin-1-yl)phenyl]imino}-1-(thiophen-2-yl)ethan-1-one
- (2E)-2-{[4-(Morpholin-4-yl)phenyl]imino}-1-(thiophen-2-yl)ethan-1-one
Uniqueness
(2E)-2-{[4-(Diethylamino)phenyl]imino}-1-(thiophen-2-yl)ethan-1-one is unique due to the presence of the diethylamino group, which imparts distinct chemical and biological properties. This compound’s structure allows for specific interactions with molecular targets, making it a valuable candidate for various applications in research and industry.
Propriétés
Numéro CAS |
95263-58-4 |
|---|---|
Formule moléculaire |
C16H18N2OS |
Poids moléculaire |
286.4 g/mol |
Nom IUPAC |
2-[4-(diethylamino)phenyl]imino-1-thiophen-2-ylethanone |
InChI |
InChI=1S/C16H18N2OS/c1-3-18(4-2)14-9-7-13(8-10-14)17-12-15(19)16-6-5-11-20-16/h5-12H,3-4H2,1-2H3 |
Clé InChI |
AZQDSJSVFCNWAE-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C1=CC=C(C=C1)N=CC(=O)C2=CC=CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


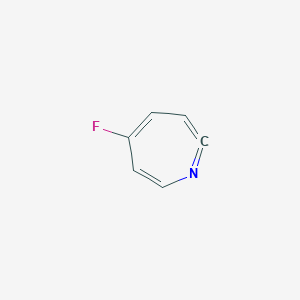
![2-[2,4-Bis(2-methylbutan-2-YL)phenoxy]octanoyl chloride](/img/structure/B14339235.png)
![(7R,12S)-10-fluoro-7,12-dimethyl-1,2,3,4-tetrahydrobenzo[a]anthracene-7,12-diol](/img/structure/B14339240.png)
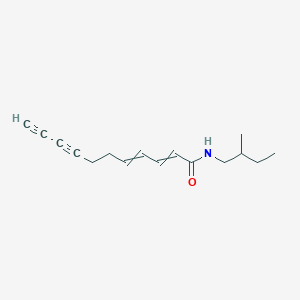
![5-(Trimethylsilyl)-3-[(trimethylsilyl)sulfanyl]-1,2,4-thiadiphosphole](/img/structure/B14339256.png)
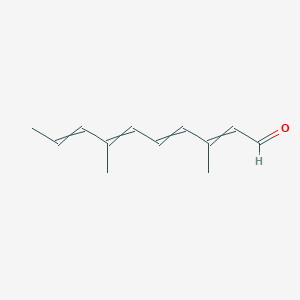
![1-[2-(Hexyloxy)ethoxy]nonane](/img/structure/B14339270.png)
![2H-Pyran, tetrahydro-2-[4-(phenylmethoxy)butoxy]-](/img/structure/B14339276.png)
![[3,3-Difluoro-2-(tetrafluoroethylidene)cyclobutyl]benzene](/img/structure/B14339279.png)
